Triphenylsulfonium Bromide consists of a central sulfur atom bonded to three phenyl groups, forming the triphenylsulfonium cation [(C6H5)3S+]. The bromide anion (Br-) acts as the counterion. The three phenyl groups are arranged in a propeller-like conformation around the sulfur atom. []
The ratio of in-cage to cage-escape products exhibits counterion dependence, with Triphenylsulfonium Bromide favoring the cage-escape reaction in concentrated solutions and the solid state. []
Triphenylsulfonium Bromide reacts with phenylmagnesium bromide, yielding biphenyl and diphenyl sulfide. This reaction proceeds through the initial formation of a triphenylsulfonium salt intermediate, which then undergoes nucleophilic attack by the phenylmagnesium bromide. []
The primary mechanism of action of Triphenylsulfonium Bromide as a PAG relies on its photochemical reactivity. Upon UV irradiation, it undergoes photolysis, generating a strong Brønsted acid. This acid then catalyzes various chemical reactions, such as polymerization or deprotection, enabling pattern transfer in photolithography. [, ]
Triphenylsulfonium Bromide is primarily utilized as a PAG in chemically amplified resists for photolithography. Its photochemical reactivity enables the generation of a strong acid upon UV exposure, facilitating the development of high-resolution patterns for microelectronics fabrication. [, ]
The photogenerated acid from Triphenylsulfonium Bromide can initiate cationic polymerization reactions. This property finds applications in the synthesis of various polymers and materials with controlled structures and properties. []
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